molecular formula C4H10ClN3 B140947 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride CAS No. 26893-39-0

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Cat. No.: B140947
CAS No.: 26893-39-0
M. Wt: 135.59 g/mol
InChI Key: GRHGTRIHFULSAY-UHFFFAOYSA-N
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Description

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride is a chemical compound with the molecular formula C4H10ClN3. It is a derivative of tetrahydropyrimidine, a cyclic amidine. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride typically involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. Another common method is the selective reduction of pyrimidines. Additionally, ring expansion chemistry of cyclopropanes, aziridines, and azetidines can be employed .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid
  • 1,4,5,6-Tetrahydropyrimidine
  • 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Uniqueness

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride is unique due to its specific interaction with BGT1, which distinguishes it from other similar compounds. Its ability to act as a substrate-inhibitor makes it particularly valuable in neurological research and potential therapeutic applications .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHGTRIHFULSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626427
Record name 1,4,5,6-Tetrahydropyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-39-0
Record name 1,4,5,6-Tetrahydropyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diazinan-2-imine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
Reactant of Route 2
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
Reactant of Route 3
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
Reactant of Route 4
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
Reactant of Route 5
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
Reactant of Route 6
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

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